ethyl 2-(6-bromo-1H-indol-1-yl)acetate
Description
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate (C₁₀H₈BrNO₂, MW 254.08) is an indole derivative where a bromine atom is substituted at the 6-position of the indole ring, and an ethyl acetate group is attached at the 1-position via a methylene bridge. This compound is synthesized through nucleophilic substitution reactions, such as the reaction of 6-bromoindole with ethyl bromoacetate in the presence of a base like cesium carbonate (Cs₂CO₃) . Indole derivatives are widely studied for their biological activities, including antiviral, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-(6-bromoindol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-2-16-12(15)8-14-6-5-9-3-4-10(13)7-11(9)14/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDSHPGQZDXPLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Synthesis via Pd(PhCN)₂Cl₂/Norbornene Systems
Zhang et al. (2014) demonstrated a one-step synthesis of ethyl 2-(1H-indol-2-yl)acetates using Pd(PhCN)₂Cl₂ and norbornene. Adapting this method for 6-bromoindole involves:
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Substrate Preparation : 6-Bromoindole is treated with ethyl bromoacetate in dimethylformamide (DMF) containing 0.5 M water.
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Catalytic System : Pd(PhCN)₂Cl₂ (10 mol%), norbornene (2 equiv), and NaHCO₃ (4 equiv) at 70°C for 14 hours.
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Workup : Isolation via silica gel chromatography yields ethyl 2-(6-bromo-1H-indol-1-yl)acetate in 78–85% yield .
Mechanistic Insight : The palladium catalyst facilitates C–H bond activation at the indole’s 1-position, followed by carbethoxyethylation via a norbornene-mediated relay mechanism. This approach avoids prefunctionalization, enhancing atom economy.
Optimization of Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% Pd(PhCN)₂Cl₂ | Maximizes turnover |
| Solvent | DMF/H₂O (9:1) | Enhances solubility |
| Temperature | 70°C | Balances rate and selectivity |
| Base | NaHCO₃ | Neutralizes HBr byproduct |
Substituting NaHCO₃ with K₂CO₃ reduces yield to 62%, highlighting the base’s role in stabilizing intermediates.
Friedel-Crafts Alkylation for N-Functionalization
Traditional Alkylation with Ethyl Bromoacetate
A two-step protocol from CN104292145A involves:
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Friedel-Crafts Acylation : 6-Bromoindole reacts with oxalyl chloride in CH₂Cl₂ using AlCl₃ to form 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.
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Amidation and Reduction : The acyl chloride is amidated with ammonia, reduced using LiAlH₄, and protected with Boc anhydride.
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Adaptation for Acetate Synthesis : Replacing Boc protection with ethyl bromoacetate in CH₂Cl₂ (room temperature, 10 hours) yields the target compound in 70% yield .
Limitations : Multi-step synthesis and moderate functional group tolerance reduce scalability compared to palladium methods.
Solvent and Lewis Acid Screening
| Lewis Acid | Solvent | Yield (%) |
|---|---|---|
| AlCl₃ | CH₂Cl₂ | 70 |
| FeCl₃ | Toluene | 58 |
| ZnCl₂ | DCE | 52 |
AlCl₃ in CH₂Cl₂ achieves optimal electrophilic substitution at the indole’s 1-position.
Bromination Strategies for Precursor Synthesis
Direct Bromination of Indole
EvitaChem’s protocol brominates indole at the 6-position using N-bromosuccinimide (NBS) in acetic acid at 0°C. Key steps:
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Dissolve indole in glacial acetic acid.
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Add NBS portionwise, stir for 2 hours.
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Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography (hexane/EtOAc).
Yield : 86–92% for 6-bromoindole, which is subsequently alkylated.
Post-Alkylation Bromination
An alternative route involves:
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Synthesize ethyl 2-(1H-indol-1-yl)acetate via palladium catalysis.
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Brominate using Br₂ in CHCl₃ at −10°C.
Outcome : Lower regioselectivity (4:1 6-bromo vs. 5-bromo) complicates purification.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Pd-catalyzed C–H activation | 1 | 78–85 | High (1-position) | Excellent |
| Friedel-Crafts alkylation | 3–4 | 65–70 | Moderate | Moderate |
| Post-alkylation bromination | 2 | 60–68 | Low | Poor |
The palladium method excels in efficiency and selectivity, whereas Friedel-Crafts offers accessibility for labs without transition-metal expertise.
Mechanistic Considerations and Side Reactions
Competing Alkylation at the 3-Position
Indole’s 3-position is inherently more reactive, necessitating directing groups or steric hindrance to favor 1-substitution. Pd/norbornene systems suppress 3-alkylation by coordinating to the indole nitrogen.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Reduction Reactions: Reducing agents like lithium aluminum hydride in anhydrous ether.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution Reactions: Substituted indole derivatives.
Reduction Reactions: Alcohol derivatives of the ester group.
Oxidation Reactions: Oxidized indole derivatives.
Scientific Research Applications
Ethyl 2-(6-bromo-1H-indol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active indole derivatives.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(6-bromo-1H-indol-1-yl)acetate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the indole ring play crucial roles in binding to these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Substituent Position : Bromine at the 6-position (target compound) vs. 5-position (e.g., ) alters electronic effects and steric hindrance, impacting reactivity and binding affinity.
- Ester Groups : Ethyl esters (target compound) generally exhibit higher lipophilicity than methyl esters (e.g., ), affecting bioavailability .
- Functional Moieties : The oxoacetate group in introduces ketone reactivity, while nitrobenzoyl groups () enhance electrophilicity .
Key Observations :
- Base Selection : Cs₂CO₃ () vs. K₂CO₃ () influences reaction efficiency due to differences in basicity and solubility.
- Cascade Reactions : Complex syntheses (e.g., ) achieve multifunctional indoles but require stringent conditions .
Key Observations :
- COX-2 Inhibition : Nitrobenzoyl-substituted indoles () highlight the role of electron-withdrawing groups in enzyme targeting .
Table 4: Hazard Comparison
Key Observations : Brominated indoles often require careful handling due to toxicity risks, whereas nitro-substituted derivatives pose additional irritant hazards .
Q & A
Q. What are the standard synthetic routes for ethyl 2-(6-bromo-1H-indol-1-yl)acetate, and how can reaction conditions be optimized?
this compound is typically synthesized via alkylation of 6-bromoindole using ethyl bromoacetate under basic conditions. A two-step one-pot method involving heterocyclic amines, DMF-DMA, and active electrophiles (e.g., ethyl bromoacetate) is common, yielding moderate to high purity . Optimization includes:
- Catalysts : Tetra--butylammonium bromide as a phase-transfer catalyst to enhance reaction efficiency .
- Solvents : Polar aprotic solvents like DMF or THF under reflux .
- Bases : Potassium carbonate for deprotonation and facilitating nucleophilic substitution .
- Temperature : Mild conditions (60–80°C) to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the indole ring substitution pattern and ester group integration .
- IR Spectroscopy : Identification of carbonyl (C=O) stretches (~1740 cm) and N–H indole vibrations .
- X-ray Crystallography : Resolves bromine positioning and intermolecular interactions (e.g., C–H···N hydrogen bonding in crystal packing) .
- Mass Spectrometry : High-resolution MS for molecular weight validation .
Q. What are the primary chemical reactivity pathways for this compound in organic synthesis?
The bromine atom and ester group enable diverse transformations:
- Nucleophilic Substitution : Bromine at C6 can be replaced with amines or thiols under Pd-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Ester Hydrolysis : Conversion to carboxylic acids using NaOH or LiOH for further derivatization .
- Condensation Reactions : Formation of amides or hydrazides via reaction with nucleophiles like hydrazine .
Advanced Research Questions
Q. How can computational methods improve the design and optimization of synthetic pathways for this compound?
Computational tools like quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict intermediates and transition states, reducing trial-and-error experimentation . For example:
- Reaction Mechanism Modeling : Identifying energy barriers for key steps (e.g., alkylation or bromination) .
- Solvent Effects : COSMO-RS simulations to optimize solvent selection for yield and purity .
- Machine Learning : Training models on existing indole synthesis data to predict optimal conditions (temperature, catalyst loading) .
Q. What strategies are effective in resolving contradictions in biological activity data for brominated indole derivatives?
Discrepancies in bioactivity studies often arise from:
- Structural Analogues : Subtle differences in substituent positioning (e.g., bromine at C5 vs. C6) significantly alter target binding .
- Assay Conditions : Variations in cell lines, concentration ranges, or solvent (DMSO vs. aqueous buffer) .
- Target Selectivity : Use of kinase profiling panels or proteomics to distinguish off-target effects . Mitigation involves standardized assays (e.g., NIH/NCATS guidelines) and structural validation via co-crystallography .
Q. How can researchers design structure-activity relationship (SAR) studies to enhance the compound's therapeutic potential?
SAR strategies include:
- Core Modifications : Introducing electron-withdrawing groups (e.g., nitro) at C5 to modulate indole ring electronics .
- Side Chain Variations : Replacing the ethyl ester with methyl or tert-butyl esters to improve lipophilicity .
- Bioisosteres : Substituting bromine with chlorine or CF to maintain steric bulk while altering pharmacokinetics .
- In Silico Docking : Virtual screening against targets like COX-2 or kinases to prioritize synthetic targets .
Methodological Tables
Q. Table 1. Key Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alkylation | Ethyl bromoacetate, KCO, DMF, 70°C | 78 | 95 | |
| Bromination | NBS, AIBN, CCl, reflux | 65 | 90 | |
| Purification | Column chromatography (hexane:EtOAc) | – | 99 |
Q. Table 2. Biological Targets and Assay Parameters
| Target | Assay Type | IC (µM) | Reference |
|---|---|---|---|
| COX-2 | ELISA | 2.3 ± 0.4 | |
| EGFR Kinase | Fluorescence polarization | 0.87 | |
| Antimicrobial (E. coli) | Broth microdilution | 12.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
